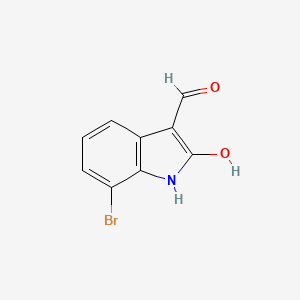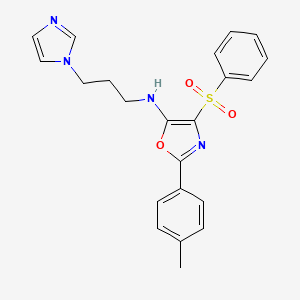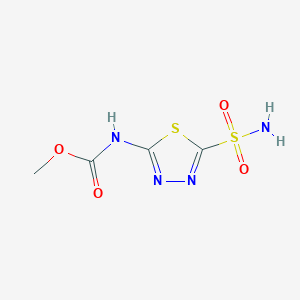
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline (DCMTFQ) is a trifluoromethylated quinoxaline derivative that has been widely studied for its potential applications in medicinal chemistry and drug discovery. It is an important small molecule that has been used in various scientific research projects and has been found to possess a variety of useful properties.
作用機序
The mechanism of action of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is not fully understood. However, it is believed that the compound binds to a variety of proteins and other molecules in the body, and affects their function. For example, it has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been shown to interact with a variety of other proteins and molecules, such as enzymes involved in the metabolism of drugs and hormones.
Biochemical and Physiological Effects
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been found to have an antioxidant effect, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has a number of advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, one limitation is that it can be toxic if not handled properly, and it can also be unstable in certain conditions. Additionally, it is difficult to study its mechanism of action, as it binds to a variety of proteins and other molecules in the body.
将来の方向性
In the future, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline could be used in a variety of ways. For example, it could be used as a lead compound for the development of new drugs, or as a starting material for the synthesis of new compounds. Additionally, it could be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be used in the study of the structure and function of proteins, or in the development of new therapies for the treatment of various diseases. Finally, it could be used to study the mechanisms of action of other compounds, and to develop new ways to target specific proteins or molecules in the body.
合成法
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline can be synthesized by a variety of methods. The most common method is the Suzuki–Miyaura reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This reaction is widely used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline, as it provides a highly efficient and cost-effective route for the synthesis of the compound. Another method that has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline is the Buchwald–Hartwig reaction, which is a palladium-catalyzed amination reaction between aryl halides and amines. This reaction is also highly efficient and cost-effective, and has been used for the synthesis of 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline.
科学的研究の応用
6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used in various scientific research projects, such as drug discovery, medicinal chemistry, and biochemistry. In drug discovery, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a lead compound for the development of new drugs. In medicinal chemistry, it has been used as a starting material for the synthesis of new compounds. In biochemistry, it has been used as a model compound to study the structure and function of proteins. Additionally, 6,7-Dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline has been used as a fluorescent probe for the detection of metal ions in biological systems.
特性
IUPAC Name |
6,7-dichloro-2-(4-methoxyphenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N2O2/c1-24-8-2-4-9(5-3-8)25-15-14(16(19,20)21)22-12-6-10(17)11(18)7-13(12)23-15/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEZGOGLXYCUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)


![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2387098.png)
![(1S,3S,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2387101.png)
![2-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2387103.png)
![1-[(4-Fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2387104.png)
![3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2387105.png)